Cas no 1804134-53-9 (3-(Methylthio)-4-nitrophenylpropanal)

3-(Methylthio)-4-nitrophenylpropanal 化学的及び物理的性質
名前と識別子
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- 3-(Methylthio)-4-nitrophenylpropanal
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- インチ: 1S/C10H11NO3S/c1-7(6-12)8-3-4-9(11(13)14)10(5-8)15-2/h3-7H,1-2H3
- InChIKey: AVQCFTUUIDACCG-UHFFFAOYSA-N
- SMILES: S(C)C1=C(C=CC(=C1)C(C=O)C)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 241
- XLogP3: 2.2
- トポロジー分子極性表面積: 88.2
3-(Methylthio)-4-nitrophenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014004784-1g |
3-(Methylthio)-4-nitrophenylpropanal |
1804134-53-9 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
Alichem | A014004784-500mg |
3-(Methylthio)-4-nitrophenylpropanal |
1804134-53-9 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
Alichem | A014004784-250mg |
3-(Methylthio)-4-nitrophenylpropanal |
1804134-53-9 | 97% | 250mg |
499.20 USD | 2021-06-22 |
3-(Methylthio)-4-nitrophenylpropanal 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
3-(Methylthio)-4-nitrophenylpropanalに関する追加情報
3-(Methylthio)-4-nitrophenylpropanal (CAS No. 1804134-53-9): A Comprehensive Overview
3-(Methylthio)-4-nitrophenylpropanal (CAS No. 1804134-53-9) is a unique organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its distinctive methylthio and nitrophenyl functional groups, exhibits a range of interesting properties that make it a valuable subject of study. This article provides a comprehensive overview of 3-(Methylthio)-4-nitrophenylpropanal, including its chemical structure, synthesis methods, biological activities, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of 3-(Methylthio)-4-nitrophenylpropanal is C12H13NO4S, with a molecular weight of approximately 267.29 g/mol. The compound features a benzene ring substituted with a nitro group at the 4-position and a propanal chain attached to the 3-position, which is further functionalized with a methylthio group. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the nitro group confers electron-withdrawing characteristics, while the methylthio group provides electron-donating properties. These features contribute to the compound's reactivity and stability in various chemical environments.
Synthesis Methods
The synthesis of 3-(Methylthio)-4-nitrophenylpropanal has been explored through several methodologies. One common approach involves the reaction of 4-nitrobenzaldehyde with 3-bromopropanal in the presence of a base, followed by the introduction of the methylthio group via a nucleophilic substitution reaction. Another method involves the condensation of 4-nitrobenzyl chloride with thiourea to form an intermediate thiourea derivative, which is then converted to the desired aldehyde through a series of reactions including hydrolysis and oxidation.
Biological Activities and Mechanisms
3-(Methylthio)-4-nitrophenylpropanal has been investigated for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Recent studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent. Additionally, research has demonstrated that 3-(Methylthio)-4-nitrophenylpropanal can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2.
The mechanism by which 3-(Methylthio)-4-nitrophenylpropanal exerts its biological effects is not yet fully understood. However, it is believed that the nitro group plays a crucial role in generating reactive oxygen species (ROS), which can trigger cellular stress responses and ultimately lead to cell death. The methylthio group may also contribute to the compound's ability to interact with specific protein targets involved in inflammation and cancer progression.
Potential Applications in Drug Development
The unique combination of chemical properties and biological activities makes 3-(Methylthio)-4-nitrophenylpropanal an attractive candidate for drug development. In particular, its anti-inflammatory and anti-cancer properties have sparked interest among researchers and pharmaceutical companies. Preclinical studies have shown promising results in animal models of inflammatory diseases such as arthritis and colitis, as well as in models of various cancers including breast cancer and colon cancer.
To further explore its therapeutic potential, ongoing research is focused on optimizing the pharmacokinetic properties of 3-(Methylthio)-4-nitrophenylpropanal. This includes improving its solubility, stability, and bioavailability through chemical modifications or formulation strategies. Additionally, efforts are being made to identify biomarkers that can predict patient response to treatment with this compound, thereby enabling more personalized medicine approaches.
Clinical Trials and Future Directions
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(Methylthio)-4-nitrophenylpropanal in human subjects. Early-phase trials have shown promising results, with no major adverse effects reported at therapeutic doses. These findings have paved the way for larger-scale trials to confirm the compound's therapeutic potential.
In addition to its direct therapeutic applications, there is growing interest in using 3-(Methylthio)-4-nitrophenylpropanal as a tool for understanding fundamental biological processes. For example, studies are being conducted to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-cancer effects, which could provide insights into new therapeutic targets for these conditions.
Conclusion
In summary, 3-(Methylthio)-4-nitrophenylpropanal (CAS No. 1804134-53-9) is a multifaceted organic compound with significant potential in both basic research and drug development. Its unique chemical structure endows it with intriguing biological activities that warrant further investigation. As research continues to advance our understanding of this compound, it holds promise for addressing unmet medical needs in areas such as inflammation and cancer therapy.
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